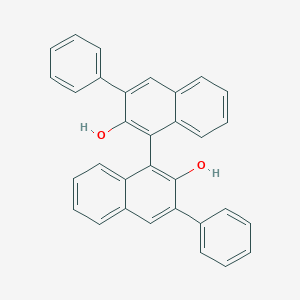

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXQZYUHXUTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Architectural Elegance of Axially Chiral Ligands

An In-Depth Technical Guide to the Synthesis of (R)-3,3'-Diphenyl-BINOL Derivatives

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric, atropisomeric structure, arising from restricted rotation around the C1-C1' bond, provides a well-defined and highly effective chiral environment for a vast array of catalytic transformations.[1][2] While the parent (R)-BINOL scaffold is a powerful tool in its own right, the strategic modification of its structure, particularly at the 3 and 3' positions, has unlocked new realms of reactivity and selectivity.

The introduction of bulky aryl groups, such as phenyl substituents, at these positions creates a deeper and more sterically hindered chiral pocket. This modification is not merely additive; it fundamentally alters the ligand's electronic and steric profile, enabling higher enantioselectivities and allowing for the catalysis of previously challenging reactions.[3][4] This guide provides a detailed technical overview of the principal synthetic methodologies for preparing (R)-3,3'-diphenyl-BINOL, focusing on the underlying chemical principles, practical experimental protocols, and critical quality control measures for researchers in synthetic chemistry and drug development.

Part I: The Primary Synthetic Route: Derivatization via Palladium-Catalyzed Cross-Coupling

The most established and reliable strategy for synthesizing (R)-3,3'-diphenyl-BINOL involves the functionalization of a pre-existing (R)-BINOL core. This multi-step approach culminates in a highly efficient Suzuki-Miyaura cross-coupling reaction to form the key C-C bonds.

Causality Behind the Strategy: Control and Reliability

This pathway is favored for its modularity and high fidelity. By starting with enantiomerically pure (R)-BINOL, the chirality is locked in from the outset, minimizing the risk of racemization. Each step—protection, ortho-lithiation, bromination, and coupling—is a well-understood, high-yielding transformation, providing a reliable and scalable route to the target molecule.

Workflow Overview: From BINOL to Diphenyl-BINOL

The synthesis can be visualized as a four-stage process: protecting the reactive hydroxyl groups, selectively introducing bromine atoms at the 3,3'-positions, executing the palladium-catalyzed coupling, and finally, deprotecting to reveal the final product.

Caption: Synthetic workflow for (R)-3,3'-diphenyl-BINOL via the cross-coupling route.

Step-by-Step Experimental Protocol

Experiment 1: Synthesis of (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), add enantiomerically pure (R)-BINOL (1.0 equiv) to a flame-dried round-bottom flask containing anhydrous Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) portion-wise to the stirred solution. Causality: The strong base deprotonates the phenolic hydroxyl groups to form the more nucleophilic alkoxide, which is necessary for the subsequent etherification.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add Chloromethyl methyl ether (MOM-Cl, 2.2 equiv) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours. Trustworthiness: The MOM group is an ideal protecting group here as it is stable to the strongly basic conditions of the subsequent ortho-lithiation but can be easily removed under mild acidic conditions.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the MOM-protected (R)-BINOL as a white solid.

Experiment 2: Synthesis of (R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

-

System Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the MOM-protected (R)-BINOL (1.0 equiv) and dissolve in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Lithiation: Add tert-Butyllithium (t-BuLi, 2.2-2.5 equiv) dropwise while maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Expertise: The methoxymethyl (MOM) ether groups are crucial directing groups; the oxygen atoms coordinate to the lithium cation, directing the deprotonation specifically to the adjacent ortho (C3 and C3') positions.[1][5][6]

-

Bromination: Cool the resulting deep-red solution to -78 °C (dry ice/acetone bath). Slowly add a solution of 1,2-dibromoethane (2.5 equiv) in anhydrous THF. Stir at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with diethyl ether, wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to afford the dibrominated product.

Experiment 3: Synthesis of (R)-3,3'-Diphenyl-BINOL

-

Catalyst Preparation: In a Schlenk tube, under an inert atmosphere, combine Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv), a suitable phosphine ligand such as SPhos or BI-DIME (0.02 equiv), phenylboronic acid (2.5 equiv), and finely ground potassium carbonate (K₂CO₃, 4.0 equiv).[7]

-

Coupling Reaction: Add a solution of (R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (1.0 equiv) in a mixture of toluene and water (e.g., 10:1 v/v). Causality: The Suzuki-Miyaura reaction is a three-step catalytic cycle: oxidative addition of the dibromo-BINOL to the Pd(0) center, transmetalation of the phenyl group from the activated boronic acid to the palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][9]

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Deprotection and Isolation: Cool the reaction to room temperature. Add 3M aqueous HCl and stir vigorously for 2-4 hours to cleave the MOM ethers. Self-Validation: Combining the coupling and deprotection into a one-pot procedure improves efficiency.

-

Final Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield (R)-3,3'-diphenyl-BINOL.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Source |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~87 | [3] |

| Pd(OAc)₂ / BI-DIME | K₂CO₃ | Toluene/H₂O | 80 | >95 | [7] |

| NiCl₂(dppp) | - | THF | Reflux | ~73 (Grignard) | [3] |

Part II: An Alternative Strategy: Asymmetric Oxidative Coupling

An alternative, more convergent approach is the direct asymmetric oxidative coupling of two 3-phenyl-2-naphthol molecules. This method constructs the biaryl axis and sets the stereochemistry in a single step, representing a highly atom-economical strategy.

Principle and Challenges

The core of this strategy lies in using a chiral catalyst to control the enantioselectivity of the C-C bond formation between two prochiral naphthol units.[10][11] The primary challenge is achieving high enantiomeric excess (ee), as a competing, non-catalyzed background reaction can lead to the formation of the racemic product. Furthermore, over-oxidation to quinone-type byproducts can reduce the yield.[12]

Catalytic Systems and Mechanism

Catalysts for this transformation are typically in situ-generated complexes of transition metals like copper, iron, or vanadium with chiral ligands.[2][10][13] For example, a complex of Cu(II) with a chiral diamine ligand can effectively catalyze the reaction.

The mechanism is generally believed to proceed through a radical-anion or radical-radical coupling pathway.[13][14] The chiral ligand environment around the metal center orchestrates the orientation of the two naphthol substrates, favoring the formation of one atropisomer over the other.

Caption: Conceptual diagram of asymmetric oxidative coupling.

Data Summary: Representative Asymmetric Oxidative Couplings

| Metal | Chiral Ligand | Oxidant | Yield (%) | ee (%) | Source |

| Cu(II) | (-)-Sparteine | Air | 41 | 32 (cross-coupling) | [3] |

| Fe(II) | Bisquinolyldiamine | Air | up to 99 | up to 81 | [2][15] |

| Cu(II) | 1,5-diaza-cis-decalin | O₂ | 85-95 | 44-96 | [12] |

| VOSO₄ | Chiral Schiff Base | O₂ | 46-76 | up to 91 | [13] |

Note: Data is for various 3,3'-substituted BINOL derivatives and serves as a benchmark for the potential of the methodology.

Part III: Essential Characterization and Quality Control

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and enantiomeric integrity of the final (R)-3,3'-diphenyl-BINOL product.

-

Structural Confirmation:

-

¹H and ¹³C NMR Spectroscopy: To verify the covalent structure, confirm the presence of phenyl groups, and ensure the absence of starting materials or protecting groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

-

-

Enantiomeric Purity Assessment:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is run on a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H), which resolves the (R) and (S) enantiomers into two separate peaks. The ratio of the peak areas gives the precise ee value.[14]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the bulk sample's chiroptical properties and (R)-configuration (typically a positive value for (R)-BINOL derivatives).

-

Conclusion

The synthesis of (R)-3,3'-diphenyl-BINOL derivatives is a critical enabling technology in asymmetric catalysis. The modular and reliable Suzuki-Miyaura cross-coupling approach, starting from enantiopure (R)-BINOL, remains the most robust and widely practiced method in both academic and industrial settings. Concurrently, the development of direct asymmetric oxidative coupling reactions presents a more elegant and atom-economical alternative, with ongoing research focused on improving catalyst performance and expanding substrate scope. Mastery of these synthetic techniques, coupled with stringent analytical quality control, empowers researchers to develop next-generation chiral catalysts for the efficient and selective synthesis of complex molecules.

References

-

da Silva, J. L. F., de Souza, R. O. M. A., & de Vasconcellos, M. L. A. A. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643–6689. [Link]

-

Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. [Link]

-

Wang, Y., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 25(4), 856. [Link]

-

Wang, Y., et al. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. PubMed, 32075080. [Link]

-

Wang, H. (2010). Recent advances in asymmetric oxidative coupling of 2-naphthol and its derivatives. Chirality, 22(9), 827–837. [Link]

-

da Silva, J. L. F., de Souza, R. O. M. A., & de Vasconcellos, M. L. A. A. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Semantic Scholar. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. ACS Publications. [Link]

-

Kumar, A., et al. (2021). Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies. Organic & Biomolecular Chemistry, 19(4), 855-865. [Link]

-

da Silva, J. L. F., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. PubMed. [Link]

-

Kozlowski, M. C., et al. (2001). Enantioselective Oxidative Biaryl Coupling Reactions Catalyzed by 1,5-Diazadecalin Metal Complexes: Efficient Formation of Chiral Functionalized BINOL Derivatives. The Journal of Organic Chemistry, 66(4), 1267–1275. [Link]

-

Hesp, K. D., & Scaiano, J. C. (2021). Selective Synthesis of C1-Symmetric BINOL-phosphates and P-chiral Phosphoramides Using Directed ortho-Lithiation. PubMed. [Link]

-

Ghorbani-Vaghei, R., et al. (2016). Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron. eScholarship.org. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. PubMed. [Link]

-

Hesp, K. D., & Scaiano, J. C. (2021). Selective Synthesis of C1-Symmetric BINOL-phosphates and P-chiral Phosphoramides Using Directed ortho-Lithiation. Find an Expert - The University of Melbourne. [Link]

-

Simonsen, K. B., Gothelf, K. V., & Jørgensen, K. A. (1998). A Simple Synthetic Approach to 3,3'-Diaryl BINOLs. The Journal of Organic Chemistry, 63(21), 7536–7537. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Liu, B., et al. (2008). A facile synthesis and asymmetric catalytic activity of new 3-substituted chiral BINOL ligands. Applied Organometallic Chemistry, 19(11), 1183-1186. [Link]

-

Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212. [Link]

-

Kumar, A., et al. (2021). Chiral 3,3′-diaroyl BINOL phosphoric acids: Syntheses, photophysical, electrochemical studies and their utility in asymmetric catalysis. ResearchGate. [Link]

-

Cammidge, A. N., & Crepy, K. V. L. (2004). Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction. ResearchGate. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Qu, B., et al. (2014). Ligand-Accelerated Stereoretentive Suzuki–Miyaura Coupling of Unprotected 3,3′-Dibromo-BINOL. The Journal of Organic Chemistry, 79(10), 4594–4603. [Link]

-

Zhang, Y.-L., & Fan, Q.-H. (2005). Synthesis of new bifunctional BINOL derivatives. ResearchGate. [Link]

Sources

- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. sci-hub.box [sci-hub.box]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. escholarship.org [escholarship.org]

- 15. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,3'-Diphenyl-1,1'-bi-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diphenyl-1,1'-bi-2-naphthol, a prominent member of the axially chiral biaryl scaffolds, stands as a cornerstone in modern asymmetric synthesis. Its unique stereochemical properties, arising from hindered rotation around the C1-C1' bond, have established it as a privileged ligand and catalyst precursor in a myriad of enantioselective transformations. A comprehensive understanding of its physical properties is paramount for its effective application, from designing reaction conditions to ensuring the quality and purity of synthesized chiral molecules. This guide provides a detailed exploration of the key physical characteristics of 3,3'-diphenyl-1,1'-bi-2-naphthol, offering both synthesized data from authoritative sources and practical experimental insights.

Molecular Structure and Chirality

3,3'-Diphenyl-1,1'-bi-2-naphthol possesses a C₂-symmetric structure, characterized by the presence of two phenyl substituents at the 3 and 3' positions of the binaphthyl core. This substitution pattern significantly influences the steric and electronic environment of the molecule, enhancing its efficacy in many catalytic applications compared to the parent 1,1'-bi-2-naphthol (BINOL). The restricted rotation around the pivotal C-C bond between the two naphthalene rings gives rise to atropisomerism, resulting in two stable, non-superimposable enantiomers: (R)- and (S)-3,3'-diphenyl-1,1'-bi-2-naphthol.

Caption: The (R) and (S) enantiomers of 3,3'-diphenyl-1,1'-bi-2-naphthol.

Core Physical Properties

A thorough characterization of the physical properties of 3,3'-diphenyl-1,1'-bi-2-naphthol is essential for its handling, purification, and application in sensitive chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₂₂O₂ | [1] |

| Molecular Weight | 438.52 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Not explicitly found for this specific compound; related compounds melt in the range of 124-260 °C | [2][3] |

| Boiling Point (Predicted) | 574.1 ± 45.0 °C | [1] |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.23 ± 0.50 | [1] |

Melting Point

While a specific, experimentally determined melting point for 3,3'-diphenyl-1,1'-bi-2-naphthol was not definitively located in the surveyed literature, data for structurally similar compounds provide a reasonable estimate. For instance, (R)-3,3'-bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol has a reported melting point of 124-125 °C[2]. In contrast, the dibromo-substituted analogue, (S)-(-)-3,3′-Dibromo-1,1′-bi-2-naphthol, melts at a significantly higher range of 256-260 °C[3]. This variation underscores the influence of the 3,3'-substituents on the crystal packing and intermolecular forces.

Solubility

| Solvent | Predicted Solubility | Rationale |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups, and the overall nonpolar character is compatible.[4] |

| Dichloromethane (CH₂Cl₂) | Soluble | The polar C-Cl bonds in the solvent can interact favorably with the polar groups of the binaphthol.[4] |

| Ethyl Acetate | Soluble | The ester group provides polarity to interact with the hydroxyl groups. |

| Toluene | Soluble | The aromatic nature of the solvent facilitates π-stacking interactions with the naphthyl and phenyl rings.[4] |

| Hexane | Sparingly Soluble | The significant difference in polarity between the nonpolar solvent and the polar hydroxyl groups limits solubility.[4] |

| Methanol/Ethanol | Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution.[4] |

Chiroptical Properties

The defining characteristic of 3,3'-diphenyl-1,1'-bi-2-naphthol is its chirality, which is quantified by its optical rotation. The absolute configuration of this class of compounds has been a subject of careful study to ensure its correct application in asymmetric synthesis.

Optical Rotation

The absolute configuration of 3,3'-diphenyl-1,1'-bi-2-naphthol has been unequivocally established through a combination of experimental techniques, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), correlated with quantum chemical predictions[5][6]. The established configurations are:

The specific rotation values for the parent BINOL are often cited as ±35.5° (c=1 in THF)[7]. However, the introduction of the bulky phenyl groups at the 3 and 3' positions is known to significantly impact the chiroptical properties. While the exact numerical values for the specific rotation of the diphenyl derivative were not explicitly found in the immediate search results, the sign of the rotation at the sodium D-line (589 nm) corresponds to the (R) or (S) configuration as indicated above.

Spectroscopic Data

Spectroscopic analysis is indispensable for the identification and purity assessment of 3,3'-diphenyl-1,1'-bi-2-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon framework. For 2-naphthol, characteristic chemical shifts for the carbon atoms of the naphthalene ring are well-documented[8]. For 1,1'-bi-2-naphthol, the spectrum shows a greater number of signals due to the two naphthyl units. The introduction of the phenyl groups at the 3 and 3' positions will further influence the chemical shifts of the surrounding carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 3,3'-diphenyl-1,1'-bi-2-naphthol is expected to exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups, with the broadening resulting from hydrogen bonding.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching vibration of the phenolic hydroxyl group.

-

Aromatic C=C Stretch: Multiple sharp to medium bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For 3,3'-diphenyl-1,1'-bi-2-naphthol (C₃₂H₂₂O₂), the molecular ion peak (M⁺) would be expected at m/z 438.52. The fragmentation of aromatic compounds often involves the loss of stable neutral molecules and the formation of resonance-stabilized cations[9].

Crystal Structure

The solid-state conformation of 3,3'-diphenyl-1,1'-bi-2-naphthol has been determined by X-ray crystallography[5]. The crystal structure reveals the dihedral angle between the two naphthalene rings, which is a key determinant of the molecule's chirality and its behavior as a chiral ligand. The phenyl groups at the 3 and 3' positions adopt specific orientations to minimize steric hindrance, creating a well-defined chiral pocket that is crucial for enantioselective catalysis. A discrepancy in an earlier reported crystal structure was resolved, and a new crystal structure of the brucine binaphtholphosphate salt of the (aS)-enantiomer was determined to confirm the absolute configuration[6].

Experimental Protocols

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range. A wide melting range can be an indicator of impurities.

Measurement of Optical Rotation

Caption: Workflow for Optical Rotation Measurement.

Trustworthiness: The accuracy of the specific rotation measurement is highly dependent on the precise control of concentration, temperature, and path length. Using a calibrated polarimeter and high-purity solvents is essential for obtaining reliable and reproducible results.

NMR Sample Preparation

Caption: Workflow for NMR Sample Preparation.

Expertise: The choice of deuterated solvent is critical as it can influence the chemical shifts of the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensuring the sample is fully dissolved and free of particulate matter is crucial for obtaining high-resolution spectra.

Conclusion

The physical properties of 3,3'-diphenyl-1,1'-bi-2-naphthol are integral to its successful application in asymmetric catalysis and stereoselective synthesis. This guide has synthesized available data to provide a comprehensive overview of its key characteristics, from its fundamental molecular structure and chiroptical properties to its spectroscopic signatures. The provided experimental workflows, grounded in established scientific principles, offer practical guidance for researchers and drug development professionals. A thorough understanding and careful measurement of these properties are essential for harnessing the full potential of this powerful chiral building block.

References

- Supporting Information for publications on BINOL derivatives.

- Supporting information for "New chiral binol...".

- Approximating Proton and ¹³C NMR Chemical Shifts. (General reference for NMR chemical shift predictions)

- ¹H NMR Chemical Shifts - Oregon State University.

- 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... - ResearchGate.

- CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Absolute Configuration of 3,3 -Diphenyl-[2,2 -binaphthalene]-1,1 -diol Revisited - MSU chemistry. [Link]

- Absolute configuration of 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol revisited - PubMed. [Link]

- BINOL - DrugFuture. [Link]

- 1,1′-Bi-2-naphthol - Wikipedia. [Link]

- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. [Link]

- 1,1′-Bi-2-naphthol - Wikipedia. [Link]

- 2-Naphthol - Wikipedia. [Link]

- [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis(3,5-dimethylphenyl)-, (1R) - ChemBK. [Link]phenyl)-1,1'-bi-2-naphthol)

- FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). - ResearchGate. [Link]

- IMB Jena Image Library: Determination of secondary structure in proteins by FTIR spectroscopy. [Link]

- FTIR Functional Group Database Table with Search - InstaNANO. [Link]

- Solvent Physical Properties. [Link]

- Polarity of Solvents. [Link]

Sources

- 1. S-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol | 102490-05-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 7. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Spectroscopic Characterization of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol: A Technical Guide

Introduction

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, a sterically hindered derivative of the foundational chiral ligand (R)-BINOL, is a molecule of significant interest in the field of asymmetric catalysis and materials science. Its unique structural and stereochemical properties, arising from the introduction of phenyl groups at the 3 and 3' positions, necessitate a thorough spectroscopic characterization for unequivocal identification, purity assessment, and understanding its behavior in various chemical environments. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this important chiral compound.

While a complete, publicly available, and consolidated set of experimental spectra for this compound is not readily found in the literature, this guide will present the expected spectroscopic data based on the analysis of the parent (R)-BINOL and other closely related 3,3'-disubstituted analogs. Furthermore, this document provides detailed, field-proven protocols for acquiring high-quality spectroscopic data, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex in the aromatic region due to the presence of multiple, distinct aromatic protons. The signals for the naphthyl and phenyl protons will likely overlap, necessitating two-dimensional NMR techniques like COSY and HMQC for unambiguous assignment.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Ar-H (Naphthyl & Phenyl) | 6.8 - 8.2 | Multiplet | Significant overlap is expected. 2D NMR is recommended for full assignment. |

| OH | 5.0 - 5.5 | Singlet (broad) | The chemical shift is concentration and solvent dependent. May exchange with D₂O. |

Note: These are predicted values based on analogs. Actual experimental values may vary.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The presence of 32 distinct carbon signals would confirm the proposed structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-O (Naphthyl) | 150 - 155 | |

| Quaternary Carbons (Aromatic) | 110 - 145 | Includes C-C and C-H carbons. |

| CH (Aromatic) | 120 - 135 |

Note: These are predicted values based on analogs such as 3,3',4,4'-tetraphenyl-[1,1'-binaphthalene]-2,2'-diol.[2] Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A well-defined protocol is crucial for obtaining high-resolution and reproducible NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[3] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window.

-

Ensure complete dissolution by gentle shaking or vortexing.[4]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is critical for resolving the complex aromatic region.[3]

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments (COSY, HSQC/HMQC, HMBC) to aid in the complete assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H and C=C) groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-O stretch (phenolic) | 1200 - 1280 | Strong |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and reliable sample preparation technique.[6]

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the O-H region of the spectrum.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectral Data

For this compound (C₃₂H₂₂O₂), the expected molecular weight is approximately 438.52 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Technique |

| [M+H]⁺ | ~439.16 | ESI, CI |

| [M]⁺ | ~438.16 | EI |

| [M-H]⁻ | ~437.15 | ESI |

Note: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI, Chemical Ionization - CI) will influence the observed ions.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism spectroscopy is an essential technique for characterizing chiral molecules as it measures the differential absorption of left and right circularly polarized light.[8]

Expected Circular Dichroism Spectral Data

The CD spectrum of this compound will exhibit a unique pattern of positive and negative Cotton effects, which is a fingerprint of its absolute configuration. The spectrum is expected to be similar in shape to that of (R)-BINOL, but with potential shifts in the maxima and minima due to the electronic effects of the phenyl substituents.

Experimental Protocol for Circular Dichroism Spectroscopy

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the micromolar concentration range) in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol, or cyclohexane). The solvent should be transparent in the wavelength range of interest.

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

-

Instrument Setup:

-

Use a CD spectrometer that has been recently calibrated.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the cuvette.

-

Record the CD spectrum of the sample over the appropriate UV-Vis wavelength range (e.g., 200-400 nm).

-

The data is typically reported in units of molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.

-

Experimental and Logical Flow Diagrams

Figure 1. A generalized workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a suite of complementary analytical techniques. While experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its characterization based on established principles and data from analogous compounds. The detailed protocols and workflows presented herein are designed to enable researchers to obtain high-quality, reliable spectroscopic data, which is fundamental for any research or development involving this promising chiral molecule.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

-

Department of Chemistry, University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Koch, M., et al. (2019). Circular Dichroism and Isotropy – Polarity Reversal of Ellipticity in Molecular Films of 1,1'‐Bi‐2‐Naphtol. Advanced Optical Materials, 7(19), 1900623. [Link]

-

Nenov, A., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules, 26(17), 5219. [Link]

-

Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis. [Link]

-

Benessere, V., et al. (2011). New chiral binol- and biphenol-based phosphites and phosphoramidites and their use in the asymmetric hydroformylation of styrene. Dalton Transactions, 40(35), 8971-8982. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11762, Binol. [Link]

-

Pawar, P. C., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033-26042. [Link]

-

Pawar, P. C., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Royal Society of Chemistry. [Link]

-

Lee, S., et al. (2016). Copper-Catalyzed Divergent Oxidative Pathways of 2-Naphthol Derivatives. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

-

Ferreira, M. L., et al. (2019). A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. Journal of the Brazilian Chemical Society, 30(11), 2445-2453. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Ferreira, M. L., et al. (2019). (+)-BINOL and Pure Shift Experiment: A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines. Journal of the Brazilian Chemical Society, 30(11). [Link]

-

Pawar, P. C., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40). [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

-

Premachandran, R., et al. (1996). Polymerization of 2-Naphthol by Horseradish Peroxidase in Reversed Micelles. Chemistry of Materials, 8(6), 1313-1317. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Link]

-

ResearchGate. a) Absorption spectrum of BINOL. b) CD spectra of (R)‐BINOL (blue),.... [Link]

-

SpectraBase. (R)-(-)-1,1'-Bi-2-naphthol bis(trifluoromethanesulfonate) - Optional[1H NMR] - Spectrum. [Link]

-

de Oliveira, A. F., et al. (2024). Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin: Alterations caused by complexation-Experimental and in silico investigation. Chirality, 36(5), e23675. [Link]

-

de Oliveira, A. F., et al. (2024). Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin: Alterations caused by complexation-Experimental and in silico investigation. ResearchGate. [Link]

-

Barone, V., et al. (2011). Computational Challenges in Simulating and Analyzing Experimental Linear and Nonlinear Circular Dichroism Spectra. R-(+)-1,1′-Bis(2-naphthol) as a Prototype Case. The Journal of Physical Chemistry B, 115(3), 465-474. [Link]

-

mediaTUM. Linear and Nonlinear Chiroptical Spectroscopy with the Aim of Asymmetric Heterogeneous Catalysis. [Link]

-

Zhang, H., et al. (2016). Axial Chiral Aggregation-Induced Emission Luminogens with Aggregation-Annihilated Circular Dichroism Effect. Chemical Science, 7(12), 6965-6970. [Link]

-

Wang, Y., et al. (2021). Regulation of circular dichroism behavior and construction of tunable solid-state circularly polarized luminescence based on BINOL derivatives. Materials Chemistry Frontiers, 5(17), 6436-6443. [Link]

-

Al-Okbi, S. Y. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 226-239. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9811336, this compound. [Link]

-

NIST. 1,1'-Bi-2-naphthol - Infrared Spectrum. [Link]

-

Parmar, V., & Kumar, A. (2019). Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr. Journal of Pharmacognosy and Phytochemistry, 8(5), 237-240. [Link]

-

Masnabadi, N., et al. (2017). Oxidative dimerization of thiols to disulfide using recyclable magnetic nanoparticles. ResearchGate. [Link]

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. rsc.org [rsc.org]

- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. minio.scielo.br [minio.scielo.br]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. d-nb.info [d-nb.info]

- 8. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chiroptical Properties of Substituted BINOL Compounds

Sources

- 1. researchgate.net [researchgate.net]

- 2. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ReSpect program [respectprogram.org]

- 16. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of circular dichroism behavior and construction of tunable solid-state circularly polarized luminescence based on BINOL derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Axially Chiral Biaryl Scaffolds: A Technical Guide to Synthesis and Application

Abstract: Axially chiral biaryls represent a class of "privileged" structures fundamental to modern chemistry. Their unique, sterically constrained three-dimensional architecture is the cornerstone of numerous blockbuster pharmaceuticals and highly effective ligands in asymmetric catalysis.[1][2] This guide provides an in-depth exploration of the principles of axial chirality, a critical analysis of atroposelective synthetic strategies, and a look into their application in drug development. We will dissect the causality behind experimental choices in synthetic protocols and offer a framework for selecting the most appropriate method for a given target.

The Principle of Atropisomerism in Biaryl Scaffolds

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond—in this case, the aryl-aryl (Ar-Ar) bond. If the steric barrier created by ortho-substituents is sufficiently large, rotation is restricted, and the molecule and its mirror image become non-superimposable, isolable stereoisomers called atropisomers.[3] The configurational stability of these isomers is critical; a rotational barrier higher than approximately 23 kcal/mol is generally required for the atropisomers to be separable at room temperature.[4]

This unique stereochemical feature imparts a rigid, well-defined C2-symmetric or non-symmetric chiral environment, making these scaffolds ideal for applications requiring precise molecular recognition, such as enzyme inhibition or enantioselective catalysis.[2][5]

Sources

- 1. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Atroposelective synthesis of axially chiral biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Architectural Elegance of a Privileged Chiral Ligand

An In-depth Technical Guide to (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol for Researchers and Drug Development Professionals

In the landscape of asymmetric catalysis, the 1,1'-bi-2-naphthol (BINOL) scaffold stands as a cornerstone of modern synthetic chemistry.[1][2][3] Its C2-symmetric, atropisomeric structure provides a robust chiral environment that has been foundational in the development of countless stereoselective transformations. This guide focuses on a key derivative, This compound , a molecule whose strategic design enhances the steric and electronic properties of the parent BINOL framework.

The introduction of phenyl groups at the 3 and 3' positions creates a more defined and sterically hindered chiral pocket. This modification is not merely decorative; it is a causal design choice aimed at amplifying enantioselectivity in metal-catalyzed reactions. For researchers in drug development and fine chemical synthesis, where the precise control of stereochemistry is non-negotiable, understanding the availability, synthesis, and application of this ligand is paramount. This document serves as a technical resource, providing field-proven insights into its procurement, quality validation, and strategic implementation.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent begins with its unambiguous identification. The following table summarizes the key identifiers and properties for this compound.

| Parameter | Value |

| Chemical Name | (1R)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol |

| Synonyms | R-3,3-Bis(phenyl)-1,1-bi-2-naphthol |

| CAS Number | 210530-67-1 (Incorrectly cited by some suppliers, 75684-93-4 is also seen) |

| Molecular Formula | C₃₂H₂₂O₂ |

| Molecular Weight | 438.52 g/mol |

| Appearance | Typically an off-white to white solid or powder |

Note on CAS Numbers: Discrepancies in CAS numbers exist across suppliers. Researchers should verify the identity of the compound using analytical data rather than relying solely on the CAS number.

Commercial Availability and Procurement

This compound is available from a range of specialty chemical suppliers, catering to both small-scale research and larger development needs. Procurement is generally restricted to professional laboratories and commercial facilities.[4]

| Supplier/Distributor | Purity Grades Offered | Representative Quantities | Geographic Availability |

| Aladdin Scientific | 98% | 50mg, 100mg, 250mg, 1g, 5g | United States |

| Shanghai Daken Advanced Materials | 99% | 1kg, 5kg, 10kg | China |

| Soochow Chirally Material Science | >98% | 1g, 10g, 100g, 1kg | China |

| Tianjin Derchemist Science & Tech | 98% | 1kg, 5kg, 10kg, 25kg | China |

| JR MediChem LLC | 96% | Custom inquiry | United States |

| ChemScene | N/A | Custom inquiry | Global |

Procurement Insights:

-

Purity is Paramount: For catalytic applications, purity, especially enantiomeric excess (ee), is critical. A 98% or higher purity is standard for research purposes. Lower purities may contain residual starting materials or achiral impurities that can interfere with catalysis.

-

Scale and Lead Time: While gram quantities are often in stock, kilogram-scale orders may require longer lead times as they are often synthesized on demand.

-

Requesting a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase. This document provides the definitive data on purity (typically by HPLC or qNMR) and chiral integrity (by chiral HPLC), forming the basis of a self-validating procurement system.

Synthetic Pathway: A Strategic Approach

While commercially available, understanding the synthesis of this compound provides valuable context for its use and potential impurities. The most common and logical approach involves the strategic modification of the readily available (R)-BINOL precursor. The key transformation is a double Suzuki-Miyaura cross-coupling reaction.

Figure 1: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from Related Syntheses)

The following protocol outlines the key steps. Note: This is an illustrative procedure based on established methodologies for modifying the BINOL core; specific conditions may require optimization.[5]

-

Protection of (R)-BINOL:

-

Dissolve (R)-1,1'-bi-2-naphthol in an anhydrous aprotic solvent (e.g., Dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA).

-

Add a protecting group reagent, such as Chloromethyl methyl ether (MOMCl), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Causality: The hydroxyl groups are protected to prevent interference with the subsequent organometallic reagents (n-BuLi and the palladium catalyst).

-

-

Directed Ortho-Iodination:

-

Dissolve the protected (R)-BINOL in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add n-Butyllithium (n-BuLi) dropwise to perform a double ortho-lithiation at the 3 and 3' positions.

-

After stirring, add a solution of Iodine (I₂) in THF.

-

Quench the reaction and perform an aqueous workup to isolate the di-iodinated product.

-

Causality: The oxygen atoms of the protecting groups direct the lithiation to the adjacent 3,3'-positions, ensuring regioselectivity.

-

-

Suzuki-Miyaura Cross-Coupling:

-

Combine the (R)-3,3'-diiodo-protected BINOL, phenylboronic acid (2.2-2.5 equivalents), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) in a suitable solvent system (e.g., 1,4-Dioxane and aqueous sodium carbonate).

-

Degas the mixture thoroughly.

-

Heat the reaction mixture (e.g., to 100 °C) until the starting material is consumed (monitored by TLC or HPLC).

-

Cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

-

Causality: The palladium catalyst facilitates the coupling between the aryl iodide and the phenylboronic acid, forming the new carbon-carbon bonds.

-

-

Deprotection:

-

Dissolve the protected product in a solvent mixture (e.g., THF/Methanol).

-

Add a strong acid, such as concentrated HCl, and stir at room temperature or with gentle heating.

-

Monitor the reaction for the cleavage of the protecting groups.

-

Neutralize, extract the product, and purify by recrystallization or column chromatography to yield the final this compound.

-

Core Applications in Asymmetric Catalysis

The primary value of this compound lies in its use as a chiral ligand or as a precursor to even more sophisticated catalysts. Its bulky phenyl substituents create a well-defined, rigid chiral environment that is highly effective at inducing asymmetry.

Figure 2: Logical relationship in a ligand-metal catalyzed asymmetric reaction.

Key Reaction Classes:

-

Precursor to Chiral Brønsted Acids: This ligand is a vital starting material for synthesizing powerful chiral phosphoric acids (CPA). These "TRIP" analogues are highly effective organocatalysts for reactions like the aza-Diels-Alder, Friedel-Crafts, and reductive aminations.

-

Chiral Lewis Acid Catalysis: When complexed with metals like Titanium, Aluminum, or Lanthanides, it forms potent chiral Lewis acids. These catalysts are employed in:

-

Diels-Alder Reactions: Catalyzing the cycloaddition between dienes and dienophiles with high enantioselectivity.

-

Asymmetric Hydroamination: Rare earth metal complexes have been shown to catalyze the intramolecular hydroamination of amino olefins to produce chiral pyrrolidines.

-

Trustworthiness: A Self-Validating System for Quality Control

For any catalytic application, especially in a regulated environment like drug development, verifying the identity, purity, and chiral integrity of the starting ligand is a non-negotiable, self-validating step.

Figure 3: Quality control workflow for validating a chiral ligand.

Analytical Verification Protocols

| Technique | Purpose | Key Parameters to Observe |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | A single major peak indicates high purity. Integration should be ≥99%. |

| Chiral HPLC | Determine enantiomeric excess (ee). | Using a chiral stationary phase (e.g., Chiralcel OD-H), two enantiomers will be resolved. The area of the minor enantiomer peak should be negligible for a high ee sample. |

| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Confirm chemical structure. | The observed chemical shifts, integration, and coupling patterns must match the expected structure of the molecule. |

| Quantitative NMR (qNMR) | Provide an absolute purity value. | By comparing the integration of a known signal from the analyte to that of a certified internal standard, a precise purity assay can be determined. |

| Mass Spectrometry (MS) | Confirm molecular weight. | The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound. |

Conclusion

This compound represents a highly valuable and commercially accessible tool for the modern synthetic chemist. Its rationally designed structure provides a superior chiral environment for a variety of asymmetric transformations, either directly as a ligand or as a precursor to high-performance organocatalysts. By understanding the landscape of its commercial availability, the logic of its synthesis, and the critical importance of rigorous analytical validation, researchers and drug development professionals can confidently deploy this ligand to achieve exceptional levels of stereocontrol in the synthesis of complex, high-value molecules.

References

-

Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Org. Synth. 2019, 96, 410-426. Retrieved from [Link]

-

LabAlley. (n.d.). (R)-3, 3'-Bis(2, 4, 6-triisopropylphenyl)-1, 1'-bi-2-naphthol, min 95.5% (HPLC), 100 mg. Retrieved from [Link]

-

Organic Syntheses. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-B. Org. Synth. 2013, 90, 326-339. Retrieved from [Link]

-

ACS Publications. (2010). Synthesis and Catalytic Application of Chiral 1,1'-Bi-2-naphthol- and Biphenanthrol-Based Pincer Complexes: Selective Allylation of Sulfonimines with Allyl Stannane and Allyl Trifluoroborate. The Journal of Organic Chemistry. Retrieved from [Link]

-

Aspira Chemical. (n.d.). (R)-(+)-1,1′-Bi(2-naphthol), 99%. Retrieved from [Link]

-

UCHEM. (n.d.). Resolution of BINOL. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Retrieved from [Link]

-

chemeurope.com. (n.d.). 1,1'-Bi-2-naphthol. Retrieved from [Link]

-

Autech. (n.d.). The Role of 1,1'-Bi-2-naphthol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Pu, L. (2014). Regioselective Substitution of BINOL. Accounts of Chemical Research, 47(5), 1523-1535. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Molecular Modeling of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol Complexes: A Technical Guide for Researchers

Abstract

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol, a C₂-symmetric atropisomeric ligand, and its derivatives are cornerstones in modern asymmetric catalysis and materials science.[1][2][3] Their efficacy is intrinsically linked to their three-dimensional structure and the chiral environment they create around a metal center or interacting substrate. Molecular modeling provides an indispensable toolkit for elucidating these structural and energetic nuances, thereby accelerating the design of more efficient catalysts and functional materials. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the principles and practical workflows for the molecular modeling of this compound complexes. We will delve into the theoretical underpinnings, provide detailed experimental protocols for computational studies, and discuss the interpretation of the generated data, all while grounding the discussion in field-proven insights and authoritative references.

Introduction: The Significance of this compound in Chirality

The 1,1'-bi-2-naphthol (BINOL) scaffold is a privileged structure in asymmetric catalysis due to its axial chirality arising from hindered rotation around the C1-C1' bond.[4] The introduction of bulky phenyl groups at the 3 and 3' positions, as in this compound, further refines the chiral pocket, enhancing stereoselectivity in a wide array of chemical transformations.[5] These complexes find applications ranging from enantioselective synthesis to the development of chiroptical materials.[1]

Understanding the conformational landscape, the nature of non-covalent interactions, and the electronic properties of these complexes is paramount for rational catalyst design.[2][6] Molecular modeling, encompassing both quantum mechanics (QM) and molecular mechanics (MM), offers a powerful lens through which to examine these features at an atomic level of detail.[7][8]

Theoretical Foundations: A Tale of Two Methodologies

The computational investigation of this compound complexes typically employs a multi-pronged approach, leveraging the strengths of different modeling techniques.

The World of Electrons: Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), are essential for accurately describing the electronic structure of the catalyst's active site.[9][10][11] DFT allows for the precise calculation of geometries, reaction energies, and transition states, which are critical for understanding reaction mechanisms and stereoselectivity.[1][6] For metal complexes, the choice of functional and basis set is crucial for obtaining reliable results.[10]

The Dance of Atoms: Molecular Mechanics (MM) and Molecular Dynamics (MD)

While QM is highly accurate, its computational cost limits its application to relatively small systems. Molecular Mechanics (MM) offers a more computationally efficient alternative by representing atoms as spheres and bonds as springs.[12] This allows for the simulation of larger systems, including the explicit consideration of solvent molecules, over longer timescales using Molecular Dynamics (MD) simulations.[13] MD simulations provide invaluable insights into the conformational dynamics, solvent effects, and free energy landscapes of the complexes.[12][13]

The Best of Both Worlds: Hybrid QM/MM Methods

To capture the best of both approaches, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed.[7][8][14][15][16] In a QM/MM approach, the chemically active region of the complex (e.g., the metal center and coordinating atoms) is treated with a high-level QM method, while the remainder of the system (e.g., the bulk of the ligand and solvent) is described by a more computationally tractable MM force field.[7][8][14] This layered approach provides a balance of accuracy and computational feasibility, making it a powerful tool for studying enzymatic and organometallic catalysis.[7][14][15]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for the molecular modeling of a representative this compound metal complex.

Step 1: System Preparation and Initial Structure Generation

The initial three-dimensional coordinates of the this compound ligand can be obtained from crystallographic databases or built using molecular modeling software such as Avogadro or Maestro.[17][18][19] The specific metal ion and any other coordinating ligands are then added to construct the initial complex.

Experimental Protocol: Building the Initial Complex

-

Obtain Ligand Structure: Download the structure of this compound from a chemical database like PubChem (CID: 9811336).[20]

-

Import into Builder: Import the structure into a molecular editor.

-

Add Metal Center: Position the desired metal ion (e.g., Zn(II), Cu(II)) at a chemically reasonable coordination distance from the hydroxyl groups of the BINOL ligand.

-

Add Additional Ligands/Solvent: If applicable, add any other coordinating species or a solvent box for explicit solvent simulations.

-

Initial Geometry Optimization: Perform a preliminary geometry optimization using a fast MM force field (e.g., UFF) to resolve any steric clashes.

Step 2: Force Field Parameterization

A critical and often challenging step is the assignment of accurate force field parameters for the metal center and the chiral ligand, as standard force fields may lack parameters for such specific moieties.[12][21][22]

Experimental Protocol: Ligand and Metal Parameterization

-

Ligand Parameterization: Utilize tools like the Antechamber module in AmberTools or the LigParGen server to generate parameters for the organic ligand.[21] This typically involves performing a QM calculation (e.g., at the B3LYP/6-31G* level) to derive partial charges and other necessary parameters.

-

Metal Center Parameterization: For the metal center, specialized parameterization protocols are often required. The Metal Center Parameter Builder (MCPB) in AmberTools is a valuable resource for this purpose.[23] This involves defining the coordination environment and using QM calculations to derive appropriate bonded and non-bonded parameters.

-

Validation: It is crucial to validate the generated parameters by comparing MM-optimized geometries and vibrational frequencies with corresponding QM calculations.

Step 3: Conformational Analysis and Molecular Dynamics (MD) Simulations

The conformational flexibility of the biaryl backbone and the phenyl substituents significantly influences the catalytic activity.[24][25][26] MD simulations are ideal for exploring the conformational landscape of the complex.

Experimental Protocol: Running MD Simulations

-

System Solvation: Place the parameterized complex in a periodic box of an appropriate solvent (e.g., TIP3P water or a relevant organic solvent).

-

Ion Neutralization: Add counter-ions to neutralize the system.

-

Minimization: Perform a series of energy minimization steps to relax the system.

-

Equilibration: Gradually heat the system to the desired temperature and then run a series of equilibration phases under NVT (constant volume) and NPT (constant pressure) ensembles to allow the system to reach a stable state.

-

Production Run: Once equilibrated, run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to understand conformational preferences, ligand-metal interactions, and solvent dynamics.

Step 4: QM and QM/MM Calculations for Mechanistic Insights

To investigate the catalytic cycle and the origins of stereoselectivity, QM or QM/MM calculations are indispensable.[6][14]

Experimental Protocol: QM/MM Investigation of a Catalytic Step

-

Define QM and MM Regions: From a representative snapshot from the MD simulation, partition the system into a QM region (e.g., the metal, the substrate, and the coordinating atoms of the BINOL ligand) and an MM region (the rest of the system).

-

Reactant and Product Optimization: Perform geometry optimizations of the reactant and product states at the QM/MM level.

-

Transition State Search: Locate the transition state connecting the reactants and products using methods like nudged elastic band (NEB) or dimer calculations.

-

Frequency Calculation: Perform frequency calculations on all stationary points to confirm their nature (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Profile: Construct the reaction energy profile to determine the activation barriers and reaction energies.

Data Presentation and Interpretation

The output of molecular modeling studies is a wealth of data that requires careful analysis and clear presentation.

Quantitative Data Summary

Key quantitative data should be summarized in tables for easy comparison.

| Parameter | Value | Method | Reference |

| Dihedral Angle (C2-C1-C1'-C2') | 45-55° | MD Simulation | [24][25] |

| M-O Bond Length | 1.9 - 2.1 Å | DFT Optimization | [6] |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | QM/MM | [6] |

Table 1: Representative computational data for a generic this compound metal complex.

Visualization of Workflows and Structures

Visual representations are crucial for conveying complex information. Graphviz can be used to create clear diagrams of workflows and molecular structures.

Figure 2: A schematic representation of the key structural components of a metal complex with the ligand.

Conclusion and Future Outlook

Molecular modeling of this compound complexes provides a powerful and insightful approach to understanding and predicting their behavior in various applications. By combining the strengths of quantum mechanics and molecular mechanics, researchers can gain a detailed understanding of the structure-activity relationships that govern their performance. The continued development of more accurate force fields, more efficient computational algorithms, and user-friendly software platforms will further empower scientists to design the next generation of chiral catalysts and materials with enhanced efficiency and selectivity. [27]

References

- A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone and Its Derivatives. Benchchem.

- Multiscale QM/MM modelling of catalytic systems with ChemShell. RSC Publishing. 2023-09-07.

-

Quantum Mechanical Modeling: A Tool for the Understanding of Enzyme Reactions. PMC. Available at: [Link]

-

Advances in Quantum and Molecular Mechanical (QM/MM) Simulations for Organic and Enzymatic Reactions. ACS Publications. Available at: [Link]

-

The application of QM/MM simulations in heterogeneous catalysis. RSC Publishing. 2023-02-08. Available at: [Link]

-

Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. 2010-04-02. Available at: [Link]

-

Modeling Chemical Reactions by QM/MM Calculations: The Case of the Tautomerization in Fireflies Bioluminescent Systems. Frontiers. Available at: [Link]

-

(S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. Royal Society of Chemistry. 2025-06-26. Available at: [Link]

-

Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. RSC Publishing. Available at: [Link]

-

Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity. PubMed Central. Available at: [Link]

-

PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. ACS Publications. 2023-08-22. Available at: [Link]

-

Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. Available at: [Link]

-

Conformations of Biphenyls. Chemistry LibreTexts. 2023-01-22. Available at: [Link]

-

An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. ResearchGate. 2025-01-06. Available at: [Link]

-

Conformation of biphenyl compounds (Atropisomerism). Slideshare. Available at: [Link]

-

Building Organometallic Complexes in Materials Science Maestro. YouTube. 2024-01-30. Available at: [Link]

-

Synthetic and catalytic studies of some new chiral PN ligands and (S)-BINOL derivatives. HKU Theses Online. Available at: [Link]

-

Modified BINOL Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]

-

Webinar Highlights: Accelerating the design of asymmetric catalysts with digital chemistry. YouTube. 2024-07-03. Available at: [Link]

-

Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega. 2023-05-11. Available at: [Link]

-

Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. MDPI. Available at: [Link]

-

Software - Center for Molecular Modeling. Center for Molecular Modeling. Available at: [Link]

-

Using molecular dynamics simulations to identify the key factors responsible for chiral recognition by an amino acid-based molec. Wiley Online Library. 2018-07-23. Available at: [Link]

-

Open Source Molecular Modeling. Available at: [Link]

-

Comparison of software for molecular mechanics modeling. Wikipedia. Available at: [Link]

-

Molecular structure of R-(+)-1,1'-bi(2-naphthol) R-binol (left) and... ResearchGate. Available at: [Link]

-

Accurate Force Field Development for Modeling Conjugated Polymers. Columbia University. Available at: [Link]

-

Recent Application of Calculations of Metal Complexes Based on Density Functional Theory. ResearchGate. 2025-08-06. Available at: [Link]

-

Spectroscopy and DFT calculations of Bimetallic complexes and Biomolecules involved in small molecule activation. Carnegie Mellon University - Figshare. 2022-04-06. Available at: [Link]

-

Small molecule force field parametrization for atomistic Molecular Dynamics simulations. HBP Brain Simulation Platform. Available at: [Link]

-

Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. ResearchGate. 2025-08-06. Available at: [Link]

-

Improving Force Field Accuracy for Molecular Modeling in Molecular Design. eScholarship. Available at: [Link]

-

Meggers Laboratory: Chiral-at-Metal Catalyst Design. YouTube. 2020-10-23. Available at: [Link]

-

Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. ACS Publications. 2025-12-03. Available at: [Link]

-

Choosing the Best Force Field for Your Application in MacroModel. Schrödinger. 2025-11-07. Available at: [Link]

-

Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. PMC. 2024-10-18. Available at: [Link]

-

How do you parameterize ligands for CHARM FF?. ResearchGate. 2018-01-28. Available at: [Link]

-

Modeling of Chemical Reaction Networks Using Catalyst.jl. YouTube. 2022-07-25. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. PMC - PubMed Central - NIH. 2022-12-20. Available at: [Link]

-

(S)-BINOL-Derived Chiral Picolinate Ligand as a platform for new polymer frameworks. A pilot study on the effect of binaphthyl scaffold vs. picolinate. ResearchGate. 2025-08-07. Available at: [Link]

-

Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses. 2019-11-09. Available at: [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. PubMed. Available at: [Link]

-

Chirality? Hands-On! A Step-by-Step Guide. iOrgChem. 2024-02-23. Available at: [Link]

-

Binuclear Metal Complexes of Symmetrical Phenylenediamine Schiff Base Synthesis, Characterization, Computational Simulation and Biological Studies. Southern Journal of Research. 2021-10-17. Available at: [Link]

-

1,1′-Bi-2-naphthol. Wikipedia. Available at: [Link]

-

Synthesis of new bifunctional BINOL derivatives. ResearchGate. Available at: [Link]

Sources

- 1. (S)-BINOL -derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs. pico ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01654A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. Selecting Chiral BINOL‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Quantum Mechanical Modeling: A Tool for the Understanding of Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modeling Chemical Reactions by QM/MM Calculations: The Case of the Tautomerization in Fireflies Bioluminescent Systems [frontiersin.org]

- 9. Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. kilthub.cmu.edu [kilthub.cmu.edu]

- 12. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The application of QM/MM simulations in heterogeneous catalysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04537K [pubs.rsc.org]

- 17. youtube.com [youtube.com]

- 18. Open Source Molecular Modeling [opensourcemolecularmodeling.github.io]

- 19. Comparison of software for molecular mechanics modeling - Wikipedia [en.wikipedia.org]

- 20. This compound | C32H22O2 | CID 9811336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Improving Force Field Accuracy for Molecular Modeling in Molecular Design [escholarship.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: Enantioselective Diels-Alder Reaction Using a Novel BINOL-Derived Phosphoramidite Ligand

Introduction: The Enduring Power of the Diels-Alder Reaction in Asymmetric Synthesis